Atropine

Catalog No.
S519734
CAS No.
51-55-8
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atropine

CAS Number

51-55-8

Product Name

Atropine

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?

InChI Key

RKUNBYITZUJHSG-PJPHBNEVSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Solubility

Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/
Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/
Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/
1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids
Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether
In water, 2,200 mg/l @ 25 °C

Synonyms

DL-Hyoscyamine; Tropine tropate; α-(hydroxymethyl)-(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester-benzeneacetic acid; endo-(±)-α-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Atropine is a tropane alkaloid derived from the plant Atropa belladonna, commonly known as deadly nightshade. It is classified as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors, which are part of the parasympathetic nervous system. The compound appears as white crystalline powder or needle-like crystals and has a molecular formula of C₁₇H₂₃NO₃, with a molecular weight of approximately 289.38 g/mol . Atropine is highly soluble in water and is often used in medical settings for various purposes, including treating organophosphate poisoning and bradycardia.

Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) []. Acetylcholine is a neurotransmitter that plays a vital role in the nervous system and other bodily functions. By binding to mAChRs, atropine blocks the action of acetylcholine, leading to various physiological effects.

Atropine is a potentially toxic compound. Overdoses can cause a wide range of symptoms, including dry mouth, blurred vision, dilated pupils, rapid heart rate, hallucinations, and even death. It is crucial to handle atropine with care in a laboratory setting and to strictly follow safety protocols.

Data:

  • The oral lethal dose (LD50) of atropine in rats is 1320 mg/kg.

Muscarinic Receptor Antagonism and Signaling Pathways

Atropine acts as a competitive antagonist for muscarinic acetylcholine receptors (mAChRs), blocking the effects of the neurotransmitter acetylcholine in various tissues. This property makes it a valuable tool for researchers studying the role of mAChRs in diverse physiological processes. By selectively blocking specific mAChR subtypes, scientists can elucidate their contributions to functions like:

  • Smooth muscle contraction and relaxation in organs like the gastrointestinal and respiratory tracts
  • Secretion of various substances such as saliva, mucus, and tears
  • Cognitive function and memory

Anti-Cancer Properties

Recent research suggests that atropine may have potential applications in cancer therapy. Studies have shown that it can:

  • Suppress epithelial-mesenchymal transition (EMT), a process crucial for cancer cell metastasis and drug resistance
  • Inhibit the growth and proliferation of certain cancer cell lines, including breast cancer

Atropine's primary chemical reaction involves its interaction with muscarinic acetylcholine receptors. As a competitive antagonist, it binds to these receptors, preventing acetylcholine from exerting its effects on smooth muscle and glands innervated by postganglionic cholinergic nerves . This action leads to various physiological effects such as increased heart rate, dilation of pupils, and reduced secretions from glands. Atropine can also undergo hydrolysis in the liver, resulting in metabolites like noratropine and tropic acid .

Atropine exhibits a range of biological activities due to its anticholinergic properties. Its primary actions include:

  • Inhibition of secretions: Reduces salivary, bronchial, gastric, and sweat gland secretions, making it useful in surgeries to minimize saliva production .
  • Cardiac effects: Increases heart rate by inhibiting vagal influences on the heart, making it effective in treating bradycardia .
  • CNS effects: Depending on the dose, atropine can stimulate or depress central nervous system activity, leading to effects such as mild excitation or sedation .

Atropine has several important medical applications:

  • Treatment of organophosphate poisoning: It is administered to counteract the effects of nerve agents and pesticides that inhibit acetylcholinesterase, leading to excessive acetylcholine accumulation .
  • Management of bradycardia: Atropine is used in emergency medicine to increase heart rate in patients experiencing slow heartbeats .
  • Ophthalmology: It is used to dilate pupils for eye examinations and treat certain eye conditions .
  • Pre-anesthetic medication: Atropine may be given before surgery to reduce salivation and respiratory secretions.

Atropine interacts with various medications and substances:

  • Anticholinesterase agents: These can counteract atropine's effects by increasing acetylcholine levels at receptor sites .
  • Other anticholinergic drugs: Concurrent use can exacerbate atropine's side effects such as dry mouth, blurred vision, and tachycardia.
  • CNS depressants: Co-administration with sedatives or alcohol may enhance CNS depression effects.

Several compounds share structural or functional similarities with atropine. Here are some notable examples:

CompoundStructure SimilarityPrimary UseUnique Features
HyoscyamineIsomer of atropineAntispasmodicMore potent than atropine for some indications
ScopolamineRelated alkaloidMotion sickness treatmentCNS depressant properties; used for nausea
IpratropiumSynthetic derivativeAsthma treatmentPrimarily acts on respiratory tract; less systemic effects
GlycopyrrolateSynthetic derivativeReducing salivationMore potent antisialagogue effect than atropine

Atropine's uniqueness lies in its broad range of applications across different medical fields while being effective against specific conditions like organophosphate poisoning and bradycardia. Its ability to cross the blood-brain barrier also distinguishes it from some other anticholinergic agents.

Purity

> 95%

Quantity

Milligrams-Grams

Color/Form

Long, orthorhombic prisms from acetone
Rhombic needles (dilute ethyl alcohol)
White crystals or powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.16779360 g/mol

Monoisotopic Mass

289.16779360 g/mol

Heavy Atom Count

21

LogP

1.83
1.83 (LogP)
log Kow = 1.83

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

White Solid

Melting Point

118.5 °C
MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

As a drug that is not FDA approved, hyscyamine has no official indications. Intravenous hysocyamine has been used to reduce gastric motility, reduce pancreatic pain and secretions, to facilitate imaging of the gastrointestinal tract, treat anticholinesterase toxicity, treat certain cases of partial heart block, improve visualization of the kidneys, and for symptomatic relief of biliary and renal colic. Intravenous hyoscyamine is also used pre-operatively to reduce secretions of the mouth and respiratory tract to facilitate intubation. Oral hyoscyamine is used to treat functional intestinal disorders, for symptomatic relief of biliary and renal colic, and symptomatic relief of acute rhinitis.
Treatment of myopia

Livertox Summary

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Adjuvants, Anesthesia; Anti-Arrhythmia Agents; Antidotes; Bronchodilator Agents; Muscarinic Antagonists; Mydriatics; Parasympatholytics
... people poisoned by anticholinesterase organic phosphorus compounds have an increased tolerance for atropine sulfate.
MEDICATION (VET): ...USED ROUTINELY AS ADJUNCT TO GENERAL ANESTHESIA...TO DECR SALIVARY & AIRWAY SECRETIONS. ... USED TO FACILITATE OPHTHALMOSCOPIC EXAM OF INTERNAL OCULAR STRUCTURES & FUNCTIONS &...FOR TREATMENT OF VARIOUS OCULAR DISORDERS. ... ATROPINE IS ESSENTIAL ANTIDOTE TO ANTICHOLINESTERASE OVERDOSAGE & POISONING.
Adequate doses of atropine can abolish many types of reflex vagal cardiac slowing or asystole--for example, from inhalation of irritant vapors, stimulation of the carotid sinus, pressure on the eyeballs, peritoneal stimulation, or injection of contrast dye during cardiac catheterization. It also prevents or abruptly abolishes bradycardia or asystole caused by choline esters, acetylcholinesterase inhibitors, or other parasympathomimetic drugs, as well as cardiac arrest from electrical stimulation of the vagus.
For more Therapeutic Uses (Complete) data for ATROPINE (24 total), please visit the HSDB record page.

Pharmacology

Atropine, a naturally occurring belladonna alkaloid, is a racemic mixture of equal parts of d- and l-hyoscyamine, whose activity is due almost entirely to the levo isomer of the drug. Atropine is commonly classified as an anticholinergic or antiparasympathetic (parasympatholytic) drug. More precisely, however, it is termed an antimuscarinic agent since it antagonizes the muscarine-like actions of acetylcholine and other choline esters. Adequate doses of atropine abolish various types of reflex vagal cardiac slowing or asystole. The drug also prevents or abolishes bradycardia or asystole produced by injection of choline esters, anticholinesterase agents or other parasympathomimetic drugs, and cardiac arrest produced by stimulation of the vagus. Atropine may also lessen the degree of partial heart block when vagal activity is an etiologic factor. Atropine in clinical doses counteracts the peripheral dilatation and abrupt decrease in blood pressure produced by choline esters. However, when given by itself, atropine does not exert a striking or uniform effect on blood vessels or blood pressure.
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Atropine is a synthetically-derived form of the endogenous alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

MeSH Pharmacological Classification

Adjuvants, Anesthesia

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BA - Belladonna alkaloids, tertiary amines
A03BA01 - Atropine
A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BA - Belladonna alkaloids, tertiary amines
A03BA03 - Hyoscyamine
S - Sensory organs
S01 - Ophthalmologicals
S01F - Mydriatics and cycloplegics
S01FA - Anticholinergics
S01FA01 - Atropine

Mechanism of Action

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia.
Atropine... competes with ACh & other muscarinic agonists for a common binding site on the muscarinic receptor. The binding site for competitive antagonists & acetylcholine is in a cleft predicted to be formed by several of the receptor's 7 transmembrane helices, as shown recently for the position of retinol in the mammalian rhodopsin structure. An aspartic acid present in the N-terminal portion of the third transmembrane helix of all 5 muscarinic receptor subtypes is believed to form an ionic bond with the cationic quaternary nitrogen in acetylcholine & the tertiary or quaternary nitrogen of the antagonists.
ATROPINE...(IS A) SELECTIVE ANTAGONIST OF MUSCARINIC AGENTS AT CORRESPONDING RECEPTORS OF SMOOTH & CARDIAC MUSCLE & EXOCRINE GLAND CELLS. THIS ANTAGONISM IS SO SELECTIVE THAT ATROPINE BLOCKADE OF ACTIONS OF NONCHOLINOMIMETIC DRUG... TAKEN AS EVIDENCE THAT DRUG ACTS INDIRECTLY THROUGH ACH RELEASE OR SOME OTHER CHOLINERGIC MECHANISM.
...The site of action of atropine, a non-selective muscarinic receptor antagonist, in reducing increased muscle rigidity ...induced by the selective dopamine D2 receptor antagonist, raclopride /was investigated/. Atropine significantly reduced raclopride-induced EMG increases in rat hindlimb muscles, when injected into the ventral striatum, but not the dorsal striatum or the substantia nigra. Atropine's site of action was localized to a small area of muscarinic receptors within the ventral part of the striatum... These findings provide new information about the regulation of motor control by muscarinic receptor antagonists & additional evidence about the functional heterogeneity of the striatum.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

51-55-8
101-31-5
13269-35-7

Absorption Distribution and Excretion

Hyoscyamine is completely absorbed by sublingual and oral routes, though exact data regarding the Cmax, Tmax, and AUC are not readily available.
The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound.
BELLADONNA ALKALOIDS...ARE ABSORBED RAPIDLY FROM THE GI TRACT. THEY ALSO ENTER CIRCULATION WHEN APPLIED...TO MUCOSAL SURFACES OF THE BODY. ABSORPTION FROM INTACT SKIN IS LIMITED, ALTHOUGH EFFICIENT ABSORPTION DOES OCCUR IN THE POSTAURICULAR REGION. ... ATROPINE HAS A HALF-LIFE OF APPROX 4 HR; HEPATIC METAB ACCOUNTS FOR THE ELIMINATION OF ABOUT HALF OF A DOSE, & THE REMAINDER IS EXCRETED UNCHANGED IN THE URINE.
...WHEN ADMIN TO MOTHER PASS RAPIDLY INTO FETAL BLOOD.
IN DOG, 27% OF SC DOSE OF (3)H-ATROPINE WAS EXCRETED IN 2-HR URINE MOSTLY UNCHANGED. 50%...WAS EXCRETED WITHIN 6-HR, & RENAL EXCRETION OF ATROPINE OCCURRED BY GLOMERULAR FILTRATION & TUBULAR SECRETION.
AFTER IM ADMIN OF RADIOACTIVELY LABELED ATROPINE TO MAN, DISAPPEARANCE OF RADIOACTIVITY FROM PLASMA WAS BIPHASIC, WITH...HALF-LIVES OF 2 HR & 13-28 HR... BETWEEN 77 & 94% OF TOTAL RADIOACTIVITY WAS EXCRETED IN URINE... CHROMATOGRAPHIC EVIDENCE SUGGESTED THAT RELATIVE PROPORTIONS OF METABOLITIES VARIED WITH TIME.
For more Absorption, Distribution and Excretion (Complete) data for ATROPINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hyoscyamine is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid.
... HEPATIC METAB ACCOUNTS FOR THE ELIMINATION OF ABOUT HALF OF A DOSE, & THE REMAINDER IS EXCRETED UNCHANGED IN THE URINE.
WITH (14)C RESTRICTED TO ALPHA-CARBON...ON TROPIC ACID PORTION...10 RADIOACTIVE...PRODUCTS...IN MOUSE & RAT URINE, PRINCIPAL METABOLITES WERE GLUCURONIDE CONJUGATES OF HYDROXYATROPINES FORMED IN VIVO BY METABOLIC HYDROXYLATION OF AROMATIC RING...GLUCURONIDES OF ATROPINE COULD NOT BE DETECTED IN HUMAN URINE...

Associated Chemicals

Atropine hydrochloride;55-47-0
Atropine sulfate;55-48-1

Wikipedia

Atropine
Hyoscyamine

Drug Warnings

FATALITIES FROM ATROPINE...ARE RARE, BUT SOMETIMES OCCUR IN CHILDREN. OF ALL POTENT ALKALOIDS, ATROPINE HAS ONE OF WIDEST MARGINS OF SAFETY. FATAL DOSE... NOT KNOWN; 200-MG DOSE..USED THERAPEUTICALLY FOR MENTAL ILLNESS, &...1000 MG HAVE BEEN SURVIVED. IN CHILDREN, 10 MG OR LESS MAY BE LETHAL.
DRY MOUTH, BLURRED VISION, PHOTOPHOBIA, ANHIDROSIS, & CONSTIPATION ARE UNAVOIDABLE SIDE EFFECTS...
...CONTRAINDICATED IN PERSONS WHOSE INTRAOCULAR PRESSURE IS...ELEVATED...IN PRESENCE OF PROSTATIC HYPERTROPHY OR ORGANIC PYLORIC STENOSIS. ...USED CAUTIOUSLY IN PT WITH PROSTATISM, URINARY RETENTION, DIABETES, HYPERTHYROIDISM, TACHYCARDIA, IN ELDERLY PERSONS, & CHILDREN UNDER 6 YR OF AGE.
ATROPINE IS OF NO VALUE IN DELAYED TYPE OF MUSHROOM POISONING DUE TO TOXINS OF A PHALLOIDES & CERTAIN OTHER SPECIES OF SAME GENUS.
For more Drug Warnings (Complete) data for ATROPINE (16 total), please visit the HSDB record page.

Biological Half Life

The half life of hyoscyamine is 3.5 hours.
AFTER IM ADMIN OF RADIOACTIVELY LABELED ATROPINE TO MAN, DISAPPEARANCE OF RADIOACTIVITY FROM PLASMA WAS BIPHASIC, WITH...HALF-LIVES OF 2 HR & 13-28 HR...

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Prepn: DE 247,455 (1912 to Hoffmann-La Roche), Frdl. 11, 1022. /Atropine sulfate/
... From Atropa belladonna L., Datura stramonium L., and other Solanaceae. Extraction procedure: Clemnitius, J. Prakt. Chem. 116, 276 (1927). During extraction, partial racemization of the l-hyoscyamine takes place...completed...with dil alkali on heating in chloroform soln: Schneider, Arch. Pharm. 284, 306 (1951)
Extraction of dried leaves and roots of Atropa belladonna L., Solanaceae, growing in Southern and Central Europe, Asia Minor, and Algeria and clutivated in North America, yields atropine, hyoscyamine, and scopolamine. Leaves usually contain 0.3-0.5% total alkaloids. Dried root contains 0.4-0.7% total alkaloids.

General Manufacturing Information

Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: ACTIVE
...ATROPINE HAS NOT BEEN SHOWN TO OCCUR IN NATURAL SOURCES AS ALKALOID; IT IS RACEMIC MIXT OF D- & L-HYOSCYAMINE...
...ATROPINE MOLECULE CONSISTS OF 2 COMPONENTS JOINED THROUGH ESTER LINKAGE...ATROPINE, AN ORG BASE, &...TROPIC ACID.
Still one of the most important parasympatholytic agents.

Analytic Laboratory Methods

Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/
For more Analytic Laboratory Methods (Complete) data for ATROPINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas-chromatography-mass spectrometry method for the rapid quantitation of atropine in blood has a limit of detection of atropine to about 10 ng/ml.
A DROP OF URINE...FROM PT SUSPECTED OF ATROPINE TOXICOSIS CAUSES MYDRIASIS WHEN PLACED IN EYE OF CAT. ...TESTED PUPIL WILL NOT CONSTRICT WHEN EXPOSED TO LIGHT... THIS SIMPLE PROCEDURE...HELPFUL IN DIFERENTIAL DIAGNOSIS OF BELLADONNA INTOXICATION.

Interactions

...INTENSIFY EFFECTS OF ATROPINE. ALUMINUM-CONTAINING ANTACIDS & MAGNESIUM TRISILICATE PROBABLY INTERFERE WITH ABSORPTION...
ACTION OF ATROPINE POTENTIATES & IS POTENTIATED BY OTHER ANTICHOLINERGICS, SYMPATHOMIMETICS, CHOLINOLYTICS, MUSCARINIC RECEPTOR ANTAGONISTS. ACTION OF ATROPINE ANTAGONIZES & IS ANTAGONIZED BY CHOLINERGIC AGENTS, ANTICHOLINESTERASES, MUSCARINIC RECEPTOR AGONISTS, PARASYMPATHOMIMETICS, SYMPATHOLYTICS.
ATROPINE MAY ANTAGONIZE CNS DEPRESSANT DRUGS & POTENTIATE CNS EXCITATORY DRUGS. MAY EITHER POTENTIATE OR ANTAGONIZE TRANQUILIZERS.
/Atropine and Succinylcholine/. This combination though commonly used in children has been observed to incr the occurrence of skeletal muscle rigidity with malignant hyperthermia.
For more Interactions (Complete) data for ATROPINE (10 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT.
SLOWLY AFFECTED BY LIGHT. /ATROPINE SULFATE/
Atropine sulfate should be stored below 40 °C, preferably at room temp. Freezing should be avoided. Minimum hydrolysis occurs at pH 3.5. Atropine sulfate 1 mg/ml was found to retain potency for 3 months at room temp when 0.5 or 1 ml of soln was packaged in Tubex. /Atropine sulfate/

Dates

Modify: 2023-08-15
Kokel et al. Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, doi: 10.1038/nchembio.307, published online 17 January 2010 http://www.nature.com/naturechemicalbiology

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